Bactofencin A is derived from Lactobacillus salivarius, a species commonly found in the gastrointestinal tract of various animals, particularly pigs. The identification of this bacteriocin was facilitated by genome sequencing of the producing strain, which revealed the presence of the gene cluster responsible for its biosynthesis .
Bactofencin A belongs to a class of antimicrobial peptides known as bacteriocins. Specifically, it is categorized as a class IId bacteriocin due to its structural characteristics and the presence of disulfide bonds. Unlike many traditional bacteriocins, which often share structural similarities with other known peptides, bactofencin A is unique and resembles eukaryotic cationic antimicrobial peptides .
The synthesis of bactofencin A can be achieved through microwave-assisted solid-phase peptide synthesis (MW-SPPS). This method allows for efficient assembly of the peptide chain in a controlled manner. The synthesis typically begins at the C-terminus and proceeds towards the N-terminus. Specific conditions are employed to facilitate the formation of the disulfide bond between cysteine residues during or after synthesis.
The molecular structure of bactofencin A comprises 22 amino acids with a highly basic isoelectric point (pI) of 10.59. The sequence includes two cysteine residues that participate in forming an essential disulfide bond, contributing to its stability and activity.
Bactofencin A's primary chemical reactions involve interactions with bacterial membranes, leading to cell lysis or inhibition of growth in susceptible bacteria.
Bactofencin A exhibits its antimicrobial effects through several mechanisms:
Bactofencin A has several potential applications in scientific research and industry:
Bactofencin A was first isolated from Lactobacillus salivarius DPC6502, a strain derived from the porcine intestinal microbiota. Initial characterization revealed it as a novel class IId bacteriocin with a distinctive structure: a 22-amino-acid peptide featuring a highly cationic N-terminal region ("KRKKHR") and a C-terminal loop stabilized by a disulfide bond between Cys⁷ and Cys²² [1] [2]. This structural configuration results in a molecular mass of 2,782 Da, as confirmed by MALDI-TOF mass spectrometry [2]. Unlike typical bacteriocins, Bactofencin A shares higher sequence similarity with eukaryotic defensins than with other bacterial antimicrobial peptides, highlighting its uniqueness [1]. Its bioactivity spectrum includes potent inhibition of medically significant pathogens such as Staphylococcus aureus (including MRSA strains), Listeria monocytogenes, and related Gram-positive bacteria [1] [6]. The minimal inhibitory concentration (MIC) against S. aureus DPC5246 ranges from 0.5 to 2 μM, though its effects manifest slower than lantibiotics like nisin, taking >20 hours for full inhibition in agar diffusion assays [1] [6].
Table 1: Key Structural and Functional Features of Bactofencin A
Property | Detail |
---|---|
Producing Strain | Lactobacillus salivarius DPC6502 (porcine intestine) |
Class | IId bacteriocin |
Amino Acid Sequence | KRKKHRC... (22 residues total; Cys⁷–Cys²² disulfide bond) |
Molecular Mass | 2,782 Da |
Key Structural Motifs | Cationic N-terminus; C-terminal loop |
Primary Targets | Staphylococcus aureus, Listeria monocytogenes, Gram-positive pathogens |
The genetic determinants of Bactofencin A biosynthesis are encoded within a compact operon (4,110 bp) on the chromosome of L. salivarius DPC6502. This operon includes four core genes:
Notably, the absence of a dedicated bacteriocin immunity protein distinguishes this cluster. Instead, bfnI confers resistance by reducing cell envelope negativity through teichoic acid D-alanylation, hindering cationic Bactofencin A binding [1] [2]. Heterologous expression of bfnI in sensitive strains (e.g., S. aureus) renders them resistant, confirming its role in self-protection [2] [5]. The operon’s minimalistic design—lacking regulatory genes—enables functional heterologous expression in Escherichia coli using only bfnA and bfnT, highlighting its efficiency [5].
Table 2: Genetic Organization of the Bactofencin A Operon
Gene | Function | Mechanism of Action |
---|---|---|
bfnA | Structural gene for prepeptide | Encodes inactive precursor with N-terminal leader sequence |
bfnI | Immunity gene (homologous to dltB) | Modifies teichoic acids to reduce cell wall negativity, preventing bacteriocin binding |
bfnT | ABC transporter | Exports mature peptide; cleaves leader sequence via a C-terminal peptidase domain |
bfnX | Accessory transport protein | Enhances efficiency of BfnT-mediated export |
Bactofencin A production is strongly associated with porcine-derived L. salivarius strains. Genomic screening of 10 L. salivarius isolates revealed that all five porcine strains harbored the complete bfn operon and produced active Bactofencin A, whereas none of the five human isolates possessed these genes [1] [7]. This host-specific distribution suggests niche adaptation, where the bacteriocin enhances competitiveness in the porcine gut environment. Comparative phylogenomics indicates that the bfn operon likely spread through horizontal gene transfer (HGT) from other gut bacteria, evidenced by:
Whole-genome comparisons of porcine and human L. salivarius strains reveal distinct genomic signatures correlated with Bactofencin A production:
Table 3: Genomic Features of Porcine vs. Human L. salivarius Isolates
Feature | Porcine Isolates | Human Isolates |
---|---|---|
Presence of bfn operon | 100% (5/5 strains) | 0% (0/5 strains) |
Average bacteriocin genes | 3.2 per genome | 1.4 per genome |
Plasmid-associated genes | 80% harbor bacteriocin plasmids | None detected |
Core genome phylogeny | Forms a distinct host-specific clade | Clustered separately from porcine strains |
These genomic distinctions underscore how Bactofencin A production is a specialized trait evolved in porcine-associated L. salivarius, likely conferring a competitive edge in the gastrointestinal ecosystem [1] [7] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3